(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
Overview
Description
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
- (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid lies in its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
Properties
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJKAORVUYVPU-AEFFLSMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-56-6 | |
Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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